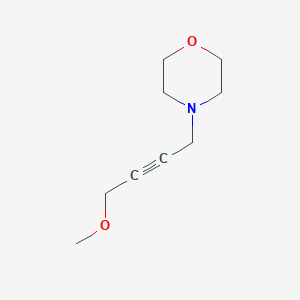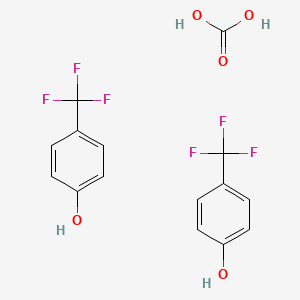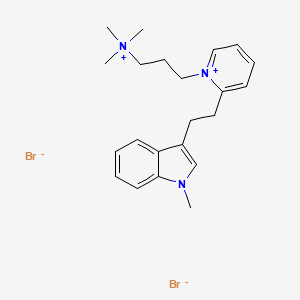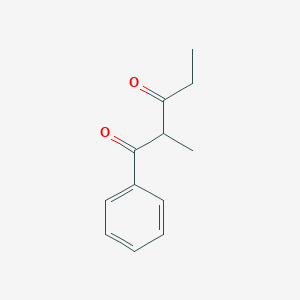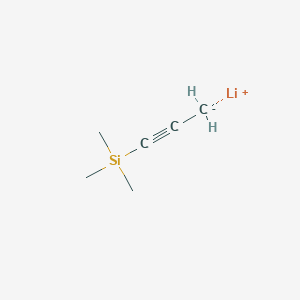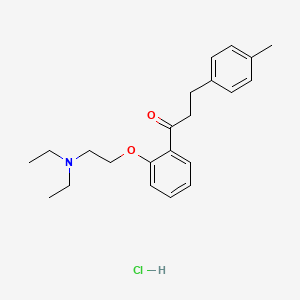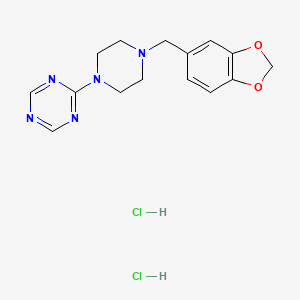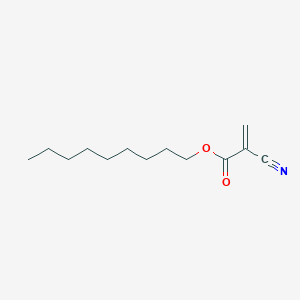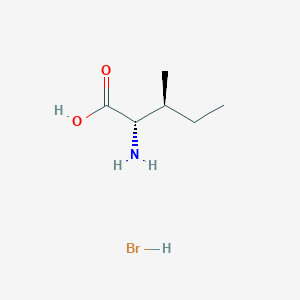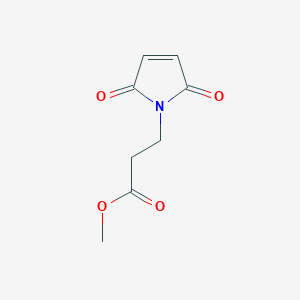![molecular formula C15H18O B14709560 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene CAS No. 21883-89-6](/img/structure/B14709560.png)
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxapentacyclo[95002,406,10014,16]hexadeca-2(4),7-diene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties, such as high stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 17-oxapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]hexadeca-2(4),7-diene
Uniqueness
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene is unique due to its specific pentacyclic structure, which imparts distinct chemical and physical properties. This makes it valuable for various applications where stability and specific reactivity are required.
Properties
CAS No. |
21883-89-6 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene |
InChI |
InChI=1S/C15H18O/c1-2-8-7-13-15(16-13)14-11(10(8)3-1)5-4-9-6-12(9)14/h1-2,8-12,14H,3-7H2 |
InChI Key |
WKFFFSFYXNLDBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC=CC3CC4=C(C2C5C1C5)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


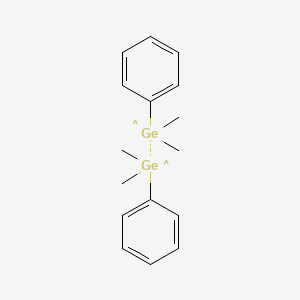
![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
